1-(Pyridazin-4-yl)ethanone
Overview
Description
1-(Pyridazin-4-yl)ethanone is an organic compound with the molecular formula C6H6N2O . It is commonly used as a key intermediate in the synthesis of various pharmaceutical compounds.
Synthesis Analysis
The synthesis of 1-(Pyridazin-4-yl)ethanone involves a reaction with methylmagnesium bromide in tetrahydrofuran, followed by extraction with chloroform. The resulting residue is purified by silica gel column chromatography .Molecular Structure Analysis
The molecular structure of 1-(Pyridazin-4-yl)ethanone is represented by the linear formula C6H6N2O . The compound has a molecular weight of 122.13 .Physical And Chemical Properties Analysis
1-(Pyridazin-4-yl)ethanone is a solid at room temperature . It has a molecular weight of 122.13 . The compound should be stored in a dry place, preferably in a freezer, under -20C . It has a boiling point of 285.8C at 760 mmHg and a melting point of 69-70C .Scientific Research Applications
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General Information : “1-(Pyridazin-4-yl)ethanone” is a chemical compound with the CAS Number: 50901-46-7 and Linear Formula: C6H6N2O . It’s a solid substance with a molecular weight of 122.13 . It’s typically stored in a dry place, under -20C .
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Biological Activity : Pyridazine and pyridazinone, which “1-(Pyridazin-4-yl)ethanone” is a derivative of, are heterocycles that contain two adjacent nitrogen atoms. They have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . Pyridazine based systems have been shown to have numerous practical applications .
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Pharmaceutical Industry : Various pyridazinone derivatives are well known as agrochemicals. The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .
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Biological Activity : Pyridazine and pyridazinone, which “1-(Pyridazin-4-yl)ethanone” is a derivative of, are heterocycles that contain two adjacent nitrogen atoms. They have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . Pyridazine based systems have been shown to have numerous practical applications .
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Pharmaceutical Industry : Various pyridazinone derivatives are well known as agrochemicals. The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .
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Biological Activity : Pyridazine and pyridazinone, which “1-(Pyridazin-4-yl)ethanone” is a derivative of, are heterocycles that contain two adjacent nitrogen atoms. They have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . Pyridazine based systems have been shown to have numerous practical applications .
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Pharmaceutical Industry : Various pyridazinone derivatives are well known as agrochemicals also.The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .
Safety And Hazards
The compound is classified under the GHS07 hazard class. It has the hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
properties
IUPAC Name |
1-pyridazin-4-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5(9)6-2-3-7-8-4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFYWGOLMZIBQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560466 | |
Record name | 1-(Pyridazin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridazin-4-yl)ethanone | |
CAS RN |
50901-46-7 | |
Record name | 1-(Pyridazin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyridazin-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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